molecular formula C17H14ClN3O5S B2795184 2-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrobenzamide CAS No. 868370-86-9

2-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrobenzamide

Cat. No.: B2795184
CAS No.: 868370-86-9
M. Wt: 407.83
InChI Key: GZWXXHZAJRPAFX-ZPHPHTNESA-N
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Description

2-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrobenzamide is a synthetic small-molecule compound featuring a benzamide core fused with a dihydro-1,3-benzothiazole ring system. This structural motif is characteristic of molecules that interact with biologically relevant pathways. Compounds with similar heterocyclic architectures, particularly those containing the benzothiazole scaffold, are frequently investigated in chemical biology and drug discovery for their potential to modulate protein-protein interactions and enzyme activity . Its mechanism of action is anticipated to involve specific, high-affinity binding to cellular targets, potentially influencing key transcriptional regulators. Research into analogous chemical entities has shown utility in probing essential developmental processes, including cell proliferation, differentiation, and fate determination . This reagent presents significant value as a chemical probe for researchers in oncology and regenerative medicine, enabling the study of disease mechanisms and the validation of novel therapeutic targets. It is supplied as a high-purity solid and must be stored under appropriate conditions to maintain stability. This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research applications in an in vitro setting. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling and disposal guidelines.

Properties

IUPAC Name

2-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O5S/c1-20-14-12(25-2)6-7-13(26-3)15(14)27-17(20)19-16(22)10-8-9(21(23)24)4-5-11(10)18/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWXXHZAJRPAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dimethoxy and Methyl Groups: The dimethoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.

    Chlorination: The chloro group can be introduced by treating the intermediate compound with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Nitration: The nitro group can be introduced by nitrating the intermediate compound using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate compound with an appropriate amine or amide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as ammonia, primary or secondary amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, dyes, and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with DNA/RNA: Binding to nucleic acids and affecting their function or expression.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate various physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and similar benzamide derivatives:

Compound Name Molecular Formula Key Substituents Biological Activity References
2-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrobenzamide C₁₈H₁₅ClN₂O₅S 4,7-dimethoxy-3-methyl-2,3-dihydrobenzothiazolylidene, 5-nitro-2-chlorobenzamide Hypothesized enzyme/receptor modulation (based on analogs)
2-chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide C₁₄H₁₀Cl₂N₂O₃ 2-chloro-3-methylphenyl, 5-nitro Induces IL17A/IL17F expression (RORγ-dependent); non-cytotoxic up to 40 μM
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₅ClF₂N₂OS 5-chloro-thiazolyl, 2,4-difluorobenzamide Antiparasitic activity via PFOR enzyme inhibition
2-chloro-N-[2-(4-ethylphenyl)-1-methyl-1H-benzimidazol-5-yl]-5-nitrobenzamide C₂₃H₁₈ClN₃O₃ Benzimidazolyl, 4-ethylphenyl, 5-nitro Investigated as PPARγ agonist
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine C₉H₁₀ClN₃O₂S₂ Benzodithiazine core, methylhydrazine No reported bioactivity; characterized by IR/NMR

Structural and Electronic Features

  • Heterocyclic Core : The target compound’s 2,3-dihydrobenzothiazole system differs from benzimidazole () and thiazole () cores. The dihydrobenzothiazole’s partial saturation may enhance conformational rigidity compared to fully aromatic systems.
  • In contrast, the 2,4-difluoro substituents in ’s compound improve lipophilicity and membrane permeability .
  • Nitro Group Positioning : The 5-nitro substitution is conserved across multiple analogs (e.g., ), suggesting a role in redox modulation or electrostatic interactions with biological targets .

Computational and Crystallographic Studies

  • Hydrogen-Bond Networks : DFT studies () reveal that chloro-nitrobenzamides form stable hydrogen bonds (e.g., N–H⋯O), aligning with crystallographic data in and . These interactions are critical for crystal packing and bioactivity .
  • Electrostatic Contributions: notes that electrostatic stabilization in similar benzamides correlates with experimental bioactivity, suggesting the target compound’s nitro and chloro groups enhance binding via dipole interactions .

Biological Activity

The compound 2-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrobenzamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a benzothiazole moiety, which is known for diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN2O4SC_{16}H_{16}ClN_{2}O_{4}S. The presence of chlorine and nitro groups in its structure enhances its reactivity and biological interactions.

Key Properties

PropertyValue
Molecular Weight348.83 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves the condensation of 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with benzoyl chloride under basic conditions. This reaction is usually performed in solvents like dichloromethane or chloroform, utilizing bases such as triethylamine to facilitate the process .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains .

Anticancer Properties

Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structures have been tested against human pancreatic and gastric cancer cells using assays such as MTT and Annexin V/PI staining. These studies revealed that certain derivatives significantly inhibit cell proliferation and promote apoptosis .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Research on related thiazole derivatives suggests that they may act as selective inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial in neurodegenerative disease treatment . The inhibition kinetics and binding interactions with these enzymes are essential for understanding their therapeutic potential.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of benzothiazole derivatives, the compound was tested on several human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of thiazole derivatives on MAO-B. The compound demonstrated competitive inhibition with an IC50 value indicating potent activity against this enzyme, suggesting its potential use in treating Parkinson's disease .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazole compounds can induce oxidative stress in cancer cells.
  • Apoptosis Pathway Activation : The activation of caspases and other apoptotic markers has been observed in treated cancer cells.
  • Enzyme Binding : The structural features allow for effective binding to active sites on target enzymes such as MAO-B.

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